molecular formula C4H10O B145454 Isopropyl methyl-d3-ether CAS No. 29366-06-1

Isopropyl methyl-d3-ether

Cat. No.: B145454
CAS No.: 29366-06-1
M. Wt: 77.14 g/mol
InChI Key: RMGHERXMTMUMMV-HPRDVNIFSA-N
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Description

Isopropyl methyl-d3-ether is a deuterated ether compound with the molecular formula C4H7D3O. It is a derivative of isopropyl methyl ether, where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing isopropyl methyl-d3-ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction typically involves the use of deuterated methanol (CD3OH) and isopropyl bromide (C3H7Br) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) .

Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Chemical Reactions Analysis

Types of Reactions: Isopropyl methyl-d3-ether primarily undergoes cleavage reactions in the presence of strong acids. The most common reaction is the acidic cleavage of the ether bond, which can proceed through either an S_N2 or S_N1 mechanism depending on the structure of the ether and the conditions used .

Common Reagents and Conditions:

Major Products: The cleavage of this compound with hydrobromic acid or hydroiodic acid typically yields isopropyl alcohol and deuterated methyl halide (CD3X, where X is Br or I) .

Mechanism of Action

The primary mechanism of action for isopropyl methyl-d3-ether involves its cleavage in the presence of strong acids. The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Depending on the structure of the ether, the reaction can proceed through either an S_N2 or S_N1 mechanism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it particularly valuable in NMR spectroscopy and isotopic tracing studies, where the deuterium atoms provide clear and distinct signals .

Properties

IUPAC Name

2-(trideuteriomethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2)5-3/h4H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGHERXMTMUMMV-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183590
Record name Isopropyl methyl-d3-ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29366-06-1
Record name Isopropyl methyl-d3-ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029366061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl methyl-d3-ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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